molecular formula C17H14O B13751826 1-Methoxy-5-phenylnaphthalene CAS No. 61982-86-3

1-Methoxy-5-phenylnaphthalene

Katalognummer: B13751826
CAS-Nummer: 61982-86-3
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: HFQIAVUZNKKUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-5-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the fifth carbon of the naphthalene ring.

Vorbereitungsmethoden

The synthesis of 1-Methoxy-5-phenylnaphthalene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-Methoxy-5-phenylnaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-5-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-Methoxy-5-phenylnaphthalene exerts its effects is primarily through interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-5-phenylnaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined methoxy and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

61982-86-3

Molekularformel

C17H14O

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-methoxy-5-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-12-6-10-15-14(9-5-11-16(15)17)13-7-3-2-4-8-13/h2-12H,1H3

InChI-Schlüssel

HFQIAVUZNKKUHF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CC=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.